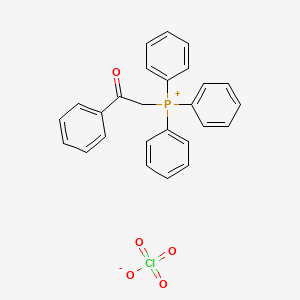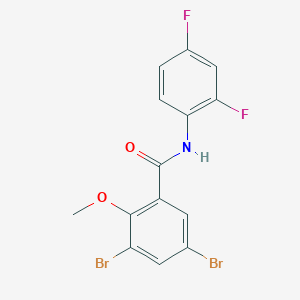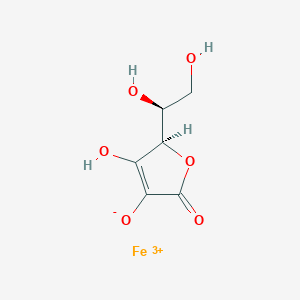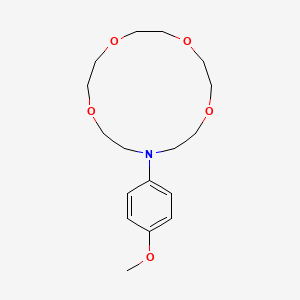![molecular formula C22H30O7Si B14349880 (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone CAS No. 98460-22-1](/img/structure/B14349880.png)
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone: is a complex organic compound that features both phenolic and silane functional groups This compound is of interest due to its unique structural properties, which combine the reactivity of phenolic hydroxyl groups with the versatility of silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the phenolic component, followed by the introduction of the silane group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or chromatography, are essential to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols under appropriate conditions.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone is used as a precursor for the synthesis of advanced materials, including polymers and composites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology: The compound’s phenolic groups make it a potential candidate for biological applications, such as enzyme inhibitors or antioxidants. Its ability to interact with biological molecules can be exploited in drug design and development.
Medicine: In medicine, the compound’s reactivity and functional groups can be utilized to develop new therapeutic agents. Its potential antioxidant properties may be beneficial in treating oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in
Eigenschaften
CAS-Nummer |
98460-22-1 |
|---|---|
Molekularformel |
C22H30O7Si |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(2,4-dihydroxyphenyl)-[4-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O7Si/c1-4-27-30(28-5-2,29-6-3)15-7-14-26-19-11-8-17(9-12-19)22(25)20-13-10-18(23)16-21(20)24/h8-13,16,23-24H,4-7,14-15H2,1-3H3 |
InChI-Schlüssel |
RGMSQVLTXMCSNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)





![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

